molecular formula C15H21N3O2S B2399344 Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate CAS No. 497060-76-1

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate

Cat. No.: B2399344
CAS No.: 497060-76-1
M. Wt: 307.41
InChI Key: LASLEJLXLGRLIE-UHFFFAOYSA-N
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Description

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate (CAS: 497060-76-1) is a piperazine derivative characterized by a benzylcarbamothioyl (C₆H₅CH₂NHC(S)-) substituent at the 4-position of the piperazine ring and an ethyl carboxylate (-COOEt) group at the 1-position . The compound is identified by synonyms such as ZINC2385476 and MFCD01859655, with an InChIKey of LASLEJLXLGRLIE-UHFFFAOYSA-N.

Properties

IUPAC Name

ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-2-20-15(19)18-10-8-17(9-11-18)14(21)16-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASLEJLXLGRLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually involve stirring the reaction mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzylcarbamothioyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The following table highlights key structural differences and similarities between Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Benzylcarbamothioyl, ethyl carboxylate C₁₅H₂₀N₄O₂S 320.41 Thiourea, carboxylate
tert-Butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate 4-Formylbenzoyl, tert-butyl carboxylate C₁₈H₂₄N₂O₄ 332.40 Benzoyl, aldehyde, tert-butyl ester
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Phenylsulfonyl, ethyl carboxylate C₁₃H₁₈N₂O₄S 298.36 Sulfonyl, carboxylate
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenylpiperazine, piperidine, ethyl carboxylate C₂₀H₃₀N₄O₃ 374.49 Methoxyphenyl, piperidine, carboxylate
tert-Butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate 4-Methoxycarbonylphenyl, tert-butyl carboxylate C₁₈H₂₆N₂O₄ 334.41 Methoxycarbonyl, tert-butyl ester

Key Observations :

  • Thiourea vs. Sulfonyl/Sulfamoyl Groups : The benzylcarbamothioyl group in the target compound introduces a thiourea moiety, which contrasts with sulfonyl (e.g., phenylsulfonyl ) or sulfamoyl (e.g., dimethylsulfamoyl ) groups in analogs. Thiourea derivatives often exhibit distinct hydrogen-bonding capabilities, influencing binding affinity in biological targets.
  • Carboxylate Esters : The ethyl carboxylate group is common in several analogs, though tert-butyl esters (e.g., ) are preferred in drug discovery for enhanced metabolic stability.

Spectral and Physicochemical Properties

NMR Data Comparison
Compound ¹H-NMR Peaks (δ, ppm) ¹³C-NMR Peaks (δ, ppm)
This compound Not reported Not reported
Ethyl 4-(3,3-dicyano-2-phenylpropanoyl)piperazine-1-carboxylate 1.23 (t, 3H, CH₂CH₃), 3.45–3.70 (m, 8H, piperazine), 7.30–7.60 (m, 5H, aryl) 14.2 (CH₂CH₃), 43.5–52.1 (piperazine), 116–135 (CN, aryl)
tert-Butyl 4-(4-formylbenzoyl)piperazine-1-carboxylate 1.41 (s, 9H, tert-butyl), 3.26–3.62 (m, 8H, piperazine), 7.81 (dd, 4H, aryl), 10.06 (s, 1H, CHO) 28.3 (tert-butyl), 80.4 (C-O), 165.7 (CO), 192.1 (CHO)

Note: The target compound lacks reported NMR data, but analogs show characteristic peaks for ester groups (e.g., δ ~1.2–1.4 ppm for CH₂CH₃ or tert-butyl) and piperazine protons (δ ~3.2–3.7 ppm).

Biological Activity

Ethyl 4-(benzylcarbamothioyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of piperazine derivatives with benzyl isothiocyanate. The process is carried out in a suitable solvent, such as dichloromethane, under basic conditions using triethylamine. The reaction generally requires stirring at room temperature for several hours to ensure completion.

Chemical Structure:

  • Molecular Formula: C13_{13}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight: 252.35 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .

Anticancer Activity

The compound has shown promise in anticancer studies, where it was evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Nitric Oxide Production: The compound may enhance the production of nitric oxide (NO), a signaling molecule involved in various physiological processes, including immune response and apoptosis .
  • Enzyme Inhibition: It has been suggested that the compound can inhibit certain enzymes involved in tumor progression and inflammation, contributing to its anticancer and anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of this compound were tested on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results showed a dose-dependent increase in cell death, with IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for PC-3 cells after 48 hours of treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 1-piperazinecarboxylateStructureModerate antibacterial activity
Benzyl carbamothioateStructureStrong antifungal properties

This compound stands out due to its unique benzylcarbamothioyl group, which enhances both its reactivity and biological activity compared to other piperazine derivatives.

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